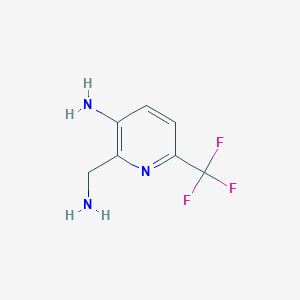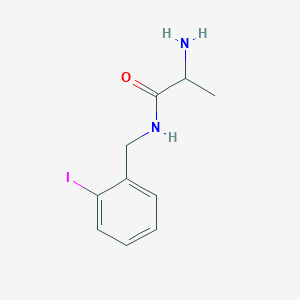![molecular formula C13H24O3 B13675986 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one](/img/structure/B13675986.png)
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one is an organic compound that features a tetrahydropyran ring attached to an octanone backbone. This compound is of interest due to its unique structure, which combines the properties of both ethers and ketones, making it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method is the reaction of octan-3-one with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and recrystallization steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one involves its ability to act as a protecting group for hydroxyl functionalities. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a versatile tool in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol: Similar structure but with an ethanol backbone.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of a ketone.
Uniqueness
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one is unique due to its combination of a tetrahydropyran ring and an octanone backbone, providing distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in synthetic applications where selective protection and deprotection of hydroxyl groups are required.
Propriétés
Formule moléculaire |
C13H24O3 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2-(oxan-2-yloxy)octan-3-one |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-8-12(14)11(2)16-13-9-6-7-10-15-13/h11,13H,3-10H2,1-2H3 |
Clé InChI |
XXTVTNAWALNNNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


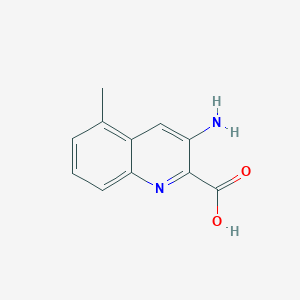
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)

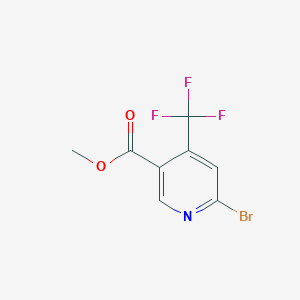

![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)
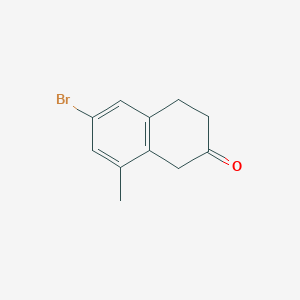

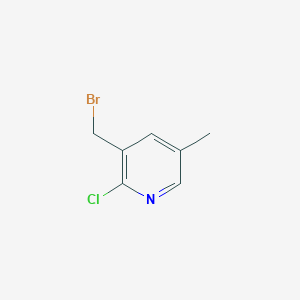
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675967.png)

